molecular formula C15H20N4O4S B2677856 3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole CAS No. 2379972-89-9

3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole

Cat. No. B2677856
CAS RN: 2379972-89-9
M. Wt: 352.41
InChI Key: LBDKQTQEQOCZDT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in disease processes. Further research is needed to elucidate its precise mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits potent anti-cancer, anti-inflammatory, and anti-diabetic properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes or proteins. However, its complex chemical structure and synthesis method can be challenging, making it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of 3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole. One potential direction is to further investigate its mechanism of action to better understand its pharmacological properties. Additionally, researchers can explore its potential applications in other areas, such as agriculture and environmental science. Finally, efforts can be made to optimize the synthesis method to increase yield and reduce cost, making it more accessible for large-scale use.
In conclusion, 3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole is a promising compound with potential applications in various fields, particularly in drug discovery. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole involves a multi-step process that includes the reaction of 3,5-dimethyl-4-chloro-1,2-oxazole with 3-(pyrimidin-2-yloxymethyl)piperidine, followed by the addition of a sulfonyl chloride group. The final product is obtained through purification and characterization.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Its unique chemical structure and pharmacological properties make it a promising candidate for drug discovery.

properties

IUPAC Name

3,5-dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-11-14(12(2)23-18-11)24(20,21)19-8-3-5-13(9-19)10-22-15-16-6-4-7-17-15/h4,6-7,13H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDKQTQEQOCZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine

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